BAY 299 is synthesized through a series of chemical reactions that involve the formation of the benzoisoquinoline-dione scaffold. The synthesis typically includes:
Technical details regarding the synthesis often emphasize optimizing reaction conditions, including temperature, solvent choice, and reaction time to maximize yield and purity .
The molecular structure of BAY 299 features a benzoisoquinoline-dione core that is crucial for its biological activity. The compound's structural details include:
Data from crystallographic studies indicate that BAY 299 binds effectively within the acetyl-lysine recognition site of bromodomains, facilitating competitive inhibition .
BAY 299 engages in several key chemical reactions relevant to its function as an inhibitor:
The technical details surrounding these reactions often involve kinetic studies that assess how BAY 299 alters the binding dynamics between bromodomains and their acetylated substrates.
The mechanism of action for BAY 299 involves competitive inhibition at the bromodomain sites. When BAY 299 binds to these sites, it prevents the recruitment of transcriptional machinery necessary for gene expression regulation. This inhibition can lead to altered transcriptional profiles in cancer cells, potentially inducing apoptosis or reducing proliferation.
Data show that BAY 299 effectively disrupts interactions between bromodomain-containing proteins and acetylated histones or other transcription factors, leading to downstream effects on gene expression .
BAY 299 exhibits several notable physical and chemical properties:
Chemical analyses often focus on its reactivity with biological targets and stability under physiological conditions .
BAY 299 has significant applications in scientific research, particularly in:
Ongoing studies aim to further elucidate its therapeutic potential and mechanisms within different cancer contexts .
BAY-299 (chemical name: 6-(3-Hydroxypropyl)-2-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione) has the molecular formula C₂₅H₂₃N₃O₄ and a molecular weight of 429.47 g/mol. This benzoisoquinolinedione derivative features a fused polycyclic structure with a hydroxypropyl side chain, critical for target binding. The compound’s calculated XLogP is 3.35, indicating moderate lipophilicity, and it adheres to Lipinski’s rule of five (zero violations), suggesting favorable drug-like properties [1] [7] [10].
Table 1: Physicochemical Properties of BAY-299
Property | Value |
---|---|
Molecular Formula | C₂₅H₂₃N₃O₄ |
Molecular Weight (g/mol) | 429.47 |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 4 |
Topological Polar Surface Area | 85.71 Ų |
XLogP | 3.35 |
BAY-299 exhibits limited aqueous solubility (~10 mg/L) but is highly soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM (42.95 mg/mL). This property facilitates its use in in vitro assays, where stock solutions are typically prepared in DMSO. Stability assessments indicate that solid BAY-299 remains stable for ≥3 years at –20°C and ≥1 year at 4°C. In DMSO, solutions retain integrity for 2 years at –80°C and 1 year at –20°C. The compound’s instability in aqueous buffers necessitates fresh preparation for cellular experiments [1] [6] [7].
The structural basis for BAY-299’s target inhibition has been elucidated through X-ray crystallography (PDB IDs: 5MG2 and 5N49). The 5N49 structure (resolution: 1.94 Å) reveals BAY-299 bound to the bromodomain of BRPF2 (BRD1), where it engages in key hydrogen bonds with conserved asparagine residues (Asn100 and Asn152) and π-stacking interactions with Tyr106 and Phe104. Similarly, the 5MG2 structure (resolution: 1.75 Å) demonstrates binding to the second bromodomain of TAF1 (TAF1 BD2), involving hydrogen bonds with Asp1796 and water-mediated contacts with Tyr1776. These interactions explain its high potency (IC₅₀: 67 nM for BRPF2; 8 nM for TAF1 BD2) and selectivity over other bromodomains [3] [4] [9].
Table 2: Structural Interactions of BAY-299 in Complexes
PDB ID | Target | Resolution (Å) | Key Binding Interactions |
---|---|---|---|
5N49 | BRPF2 Bromodomain | 1.94 | Hydrogen bonds: Asn100, Asn152; π-stacking: Tyr106, Phe104 |
5MG2 | TAF1 BD2 | 1.75 | Hydrogen bonds: Asp1796, Tyr1776 (water-mediated) |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3